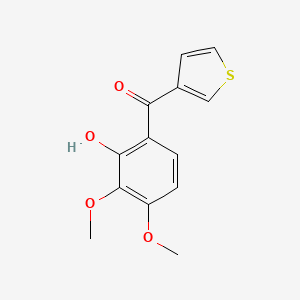
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone is a compound that combines a phenolic structure with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone typically involves the condensation of 2-hydroxy-3,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic and thiophene derivatives.
Applications De Recherche Scientifique
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxy-3,4-dimethoxyphenyl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(2-Hydroxy-3,4-dimethoxyphenyl)(pyrrole-3-yl)methanone: Similar structure but with a pyrrole ring instead of a thiophene ring.
(2-Hydroxy-3,4-dimethoxyphenyl)(benzothiophen-3-yl)methanone: Similar structure but with a benzothiophene ring instead of a thiophene ring
Uniqueness
The uniqueness of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone lies in its combination of a phenolic structure with a thiophene ring, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
121638-97-9 |
|---|---|
Formule moléculaire |
C13H12O4S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
(2-hydroxy-3,4-dimethoxyphenyl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C13H12O4S/c1-16-10-4-3-9(12(15)13(10)17-2)11(14)8-5-6-18-7-8/h3-7,15H,1-2H3 |
Clé InChI |
MSWLBIDXUQNWJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)C2=CSC=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


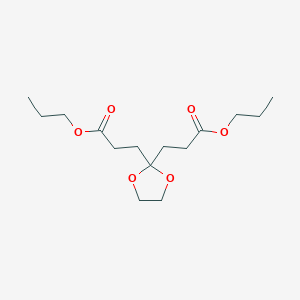
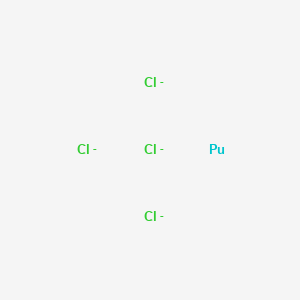
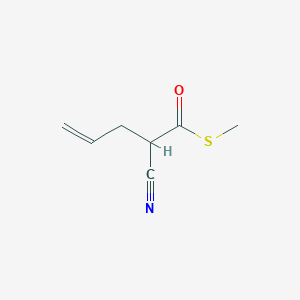
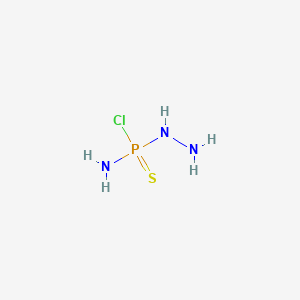



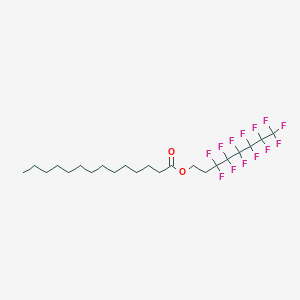
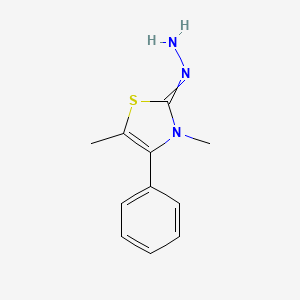


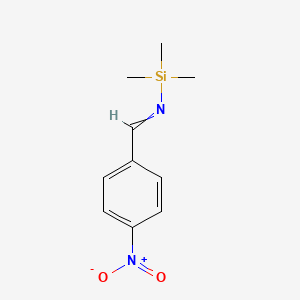
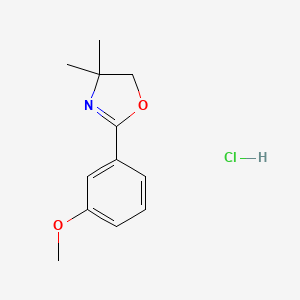
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
